molecular formula C30H31N3O4 B3993785 ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate

Cat. No.: B3993785
M. Wt: 497.6 g/mol
InChI Key: PKCMWMWYYBOANC-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 497.23145648 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Angiotensin II Receptor Antagonism

This compound has been investigated in the context of nonpeptide angiotensin II receptor antagonists. Such antagonists are crucial in the development of antihypertensive agents. Kubo et al. (1993) explored the synthesis and biological activity of potential prodrugs of benzimidazole-7-carboxylic acids, which are closely related to the compound . They found that certain esters exhibited increased oral bioavailability and potentiated the inhibitory effect on angiotensin II-induced pressor response in rats (Kubo et al., 1993).

Anticancer Properties

Compounds structurally similar to the specified molecule have been studied for their anticancer properties. Varshney et al. (2015) synthesized a series of benzimidazoles and tested their cytotoxic activity against various human cancer cell lines. Their findings suggest potential utility in cancer treatment (Varshney et al., 2015).

Structural Studies

The structure and conformation of compounds related to ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate have been a subject of research. For instance, Fernández et al. (2005) examined the crystal structure of Candesartan cilexetil, a molecule with a similar structure, providing insights into its molecular arrangement and potential interactions (Fernández et al., 2005).

Vascular Smooth Muscle Cell Response

The effects of related compounds on vascular smooth muscle cells have been explored. Flesch et al. (1995) studied the inhibitory potency of TCV-116 and CV-11974, both of which are structurally similar, on angiotensin II-induced responses in vascular smooth muscle cells. Their research contributes to understanding the molecular mechanisms of vascular responses (Flesch et al., 1995).

Synthetic Methodologies

Research has also been conducted on the synthetic methodologies for related compounds. Li et al. (2015) focused on the synthesis of benzo[a]carbazoles from ethyl 3-(indol-3-yl)-3-oxo-2-phenylpropanoate derivatives, which are structurally related. Such methodologies are essential for the efficient production of these compounds (Li et al., 2015).

Properties

IUPAC Name

ethyl 1-benzyl-5-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-4-36-30(35)29-20(2)32(17-22-10-6-5-7-11-22)27-15-14-24(16-25(27)29)37-19-23(34)18-33-21(3)31-26-12-8-9-13-28(26)33/h5-16,23,34H,4,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCMWMWYYBOANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 2
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ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 3
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ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 4
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ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 5
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ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-benzyl-5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1H-indole-3-carboxylate

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